molecular formula C15H16FN B471308 N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline CAS No. 723753-85-3

N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline

Cat. No.: B471308
CAS No.: 723753-85-3
M. Wt: 229.29g/mol
InChI Key: SWYXEQBAKGYUGM-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-3,4-dimethylaniline is a tertiary amine derivative featuring a 3,4-dimethylaniline core substituted with a 2-fluorobenzyl group at the nitrogen atom.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYXEQBAKGYUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232961
Record name N-(3,4-Dimethylphenyl)-2-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723753-85-3
Record name N-(3,4-Dimethylphenyl)-2-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723753-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dimethylphenyl)-2-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline typically involves the reaction of 2-fluorobenzyl chloride with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Agents
Research has indicated that compounds similar to N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline can be designed as antiparasitic agents. For instance, structure-based design strategies have been employed to synthesize derivatives that target specific molecular pathways in parasites responsible for diseases such as Human African Trypanosomiasis. These studies focus on optimizing binding affinities to enhance therapeutic efficacy against resistant strains of parasites .

2. Histone Deacetylase Inhibitors
Fluorinated compounds, including derivatives of this compound, have been investigated as histone deacetylase inhibitors (HDACi). These inhibitors play a crucial role in cancer therapy by modulating gene expression involved in cell cycle regulation and apoptosis. The incorporation of fluorine into the molecular structure has shown to improve selectivity and potency against HDAC enzymes .

3. Positron Emission Tomography Imaging
Compounds with similar structural characteristics are being explored for use as ligands in positron emission tomography (PET) imaging. For example, modifications to the aniline structure have been shown to enhance binding affinity for serotonin transporters, facilitating better imaging of neurological conditions .

Organic Synthesis Applications

1. Synthesis of Schiff Bases
this compound can serve as a precursor in the synthesis of Schiff bases through condensation reactions with carbonyl compounds. The presence of the fluorine atom enhances the electrophilicity of the aromatic system, promoting higher yields in these reactions. Studies have demonstrated successful reactions yielding up to 90% efficiency under optimized conditions .

2. Late-Stage Functionalization
The compound has been utilized in late-stage functionalization protocols where existing pharmaceuticals are modified to enhance their efficacy or reduce side effects. This approach allows for the development of new drug candidates from established frameworks, leveraging the unique reactivity of this compound .

Materials Science Applications

1. Organic Electronics
this compound is being investigated for its potential use in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated aryl group contributes to improved charge transport properties and stability of the materials used in these devices .

2. Dyes and Pigments
The compound's structural features make it suitable for applications in dye synthesis. Its derivatives can be tailored to produce colorants with specific absorption properties for use in textiles and coatings .

Table 1: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiparasitic agents
Histone deacetylase inhibitors
PET imaging ligands
Organic SynthesisSynthesis of Schiff bases
Late-stage functionalization
Materials ScienceOrganic electronics
Dyes and pigments

Case Studies

Case Study 1: Antiparasitic Development
A recent study focused on synthesizing a series of fluorinated peptoid-based HDAC inhibitors that demonstrated significant antiparasitic activity against Trypanosoma brucei. The results showed that modifications similar to those found in this compound enhanced selectivity towards HDAC6, leading to promising therapeutic candidates for further development .

Case Study 2: Organic Electronics
Research conducted on the application of fluorinated anilines in OLEDs revealed that incorporating this compound derivatives improved device efficiency due to better charge carrier mobility and reduced energy loss during exciton formation .

Mechanism of Action

The mechanism by which N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline (Schiff Base)
  • Structure : A Schiff base formed by condensing 3,4-dimethylaniline with 4-nitrobenzaldehyde.
  • Properties: Exhibits second-order nonlinear optical (NLO) behavior due to electron-withdrawing nitro groups enhancing charge transfer .
  • Comparison : Unlike the target compound, the Schiff base lacks the fluorinated benzyl group but demonstrates how nitro substituents amplify NLO activity. Fluorine’s inductive effects may similarly modulate electronic properties but with reduced steric bulk .
N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)-3,4-dimethylaniline (V-3)
  • Structure : Synthesized via a Ugi-azide reaction, incorporating a tetrazole ring and 4-chlorophenyl group.
  • Properties : High yield (96%) and stability due to the tetrazole moiety, which is bioisosteric to carboxylic acids .

Pharmacologically Active Derivatives

25B-NBF HCl (4-Bromo-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)
  • Structure : A psychoactive NBOMe derivative with a fluorobenzyl group and bromo-dimethoxy substitution.
  • Properties : Binds to serotonin receptors (5-HT2A) with high affinity due to halogen and methoxy groups .
  • Comparison : While structurally similar in the fluorobenzyl moiety, the target compound lacks the dimethoxy and bromo substituents, suggesting divergent pharmacological profiles .

Agrochemical Intermediates

N-(3-Pentyl)-3,4-dimethylaniline
  • Structure: A secondary amine synthesized via catalytic hydrogenation of 3,4-dimethylaniline and 3-pentanone.
  • Properties : Key intermediate in herbicide production; achieves 71.4% yield under optimized conditions .

Key Properties

Compound Melting Point (°C) Solubility Notable Features
N-[(2-Fluorophenyl)methyl]-3,4-dimethylaniline Not reported Moderate in DCM Fluorine enhances electronegativity
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline 154–155 Low in water High NLO activity
V-3 (Tetrazole derivative) 154–155 High in MeOH Bioisosteric tetrazole
25B-NBF HCl Not reported Soluble in DMSO Serotonin receptor affinity

Biological Activity

N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a fluorinated phenyl group and two methyl groups attached to an aniline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular processes, including apoptosis and cell cycle regulation. The precise pathways remain under investigation, but preliminary studies suggest that the compound may exhibit anticancer properties through inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound demonstrates promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Case Study 1 : A study investigated the compound's effects on human cancer cell lines. Results indicated that it induced G1 cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
  • Case Study 2 : Another research focused on its efficacy against specific cancer types, showing IC50 values in the low micromolar range for several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. These findings suggest that the compound could be a candidate for further development in cancer therapy .

Research Findings

Recent investigations into the structure-activity relationships (SAR) of this compound have provided insights into how modifications to its chemical structure can enhance biological activity. For example:

ModificationEffect on ActivityReference
Addition of methyl groupsIncreased potency against HDACs
Fluorination at the phenyl groupEnhanced antimicrobial properties
Alteration of aniline substituentsVaried anticancer efficacy across different cell lines

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